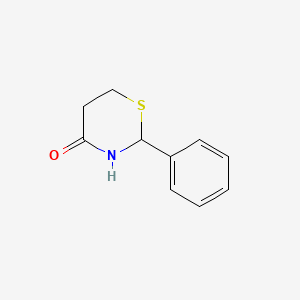

2-Phenyl-1,3-thiazinan-4-one

Description

Structure

3D Structure

Properties

CAS No. |

72286-34-1 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-phenyl-1,3-thiazinan-4-one |

InChI |

InChI=1S/C10H11NOS/c12-9-6-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |

InChI Key |

VZWNUWCMQQDYER-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Phenyl 1,3 Thiazinan 4 One

Classical Synthetic Approaches to 1,3-Thiazinan-4-ones.researchgate.netmdpi.com

Traditional methods for synthesizing the 1,3-thiazinan-4-one core often rely on well-established cyclization reactions. These approaches, while effective, may sometimes require harsh reaction conditions or long reaction times.

Cyclocondensation Reactions Involving 3-Mercaptopropionic Acid.researchgate.net

A cornerstone in the synthesis of 1,3-thiazinan-4-ones is the cyclocondensation reaction involving 3-mercaptopropionic acid. researchgate.net This method typically involves the reaction of an aldehyde or an imine with 3-mercaptopropionic acid. For instance, the reaction of benzaldehyde, a primary amine, and 3-mercaptopropionic acid can yield 2-phenyl-1,3-thiazinan-4-one derivatives. nih.gov The reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and amine, which then undergoes a cyclization reaction with 3-mercaptopropionic acid.

In a specific example, 2,3-disubstituted 1,3-thiazinan-4-ones can be synthesized from the reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes. semanticscholar.org This approach has been utilized to create a library of substituted 1,3-thiazinan-4-ones. semanticscholar.org The yields for these reactions can vary, with reported yields for N-alkyl-1,3-thiazinan-4-ones prepared via condensation being readily achievable. semanticscholar.org However, the synthesis of N-aryl analogues has been reported to be more challenging. semanticscholar.org

Ring Closure Reactions from Precursors.nih.gov

Another classical approach involves the ring closure of pre-synthesized acyclic precursors. This strategy allows for the controlled construction of the thiazinanone ring. For example, an N-phenyl imine can be reacted with 3-mercaptopropionic acid to form the corresponding 1,3-thiazinan-4-one, although this specific reaction has been reported as "unsuccessful" under certain conditions. semanticscholar.org The success of these ring closure reactions is often dependent on the reactivity of the substrates and the reaction conditions employed. For instance, the cyclization of an imine with a 3-thiocarboxylic acid is a common method for preparing 2,3-dihydro-4H-1,3-thiazin-4-ones. mdpi.com

Modern and Green Chemistry Principles in 1,3-Thiazinan-4-one Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often incorporate principles of green chemistry, such as the use of multicomponent reactions and catalysts, to minimize waste and improve reaction efficiency.

Multicomponent Reaction Protocols.researchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.net These reactions are highly atom-economical and often proceed with high efficiency and stereoselectivity. researchgate.net

A notable example is the one-pot, three-component cyclocondensation reaction of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. nih.gov This approach has been successfully employed to synthesize a series of novel thiazolidin-4-ones and thiazinan-4-ones. nih.gov The reaction of 1-(2-aminoethyl)pyrrolidine, benzaldehyde, and 3-mercaptopropionic acid, for instance, yields 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one in high yield. nih.gov MCRs can also be performed under solvent-free conditions, further enhancing their green credentials. rsc.orgnih.gov

A novel and regioselective protocol for the synthesis of nih.govsemanticscholar.org-thiazinones has been developed via multicomponent reactions of isothiocyanates, hydrazine (B178648) monohydrate, aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net This method offers operational simplicity and provides an expedient strategy for the direct synthesis of these compounds in good to excellent yields. researchgate.net

Catalyst-Assisted Synthetic Routes.iucr.orglookchem.com

The use of catalysts can significantly enhance the efficiency and selectivity of 1,3-thiazinan-4-one synthesis. Both homogeneous and heterogeneous catalysts have been employed to promote these reactions. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) has been used to catalyze the three-component reaction between amines or amino acids, aldehydes, and 3-mercaptopropionic acid, affording metathiazanones in good yields. nih.govsemanticscholar.org

More recently, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) has been utilized as a promoter for the cyclization of N-phenyl-C-aryl imines with thionicotinic acid to prepare 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govsemanticscholar.orgthiazin-4-ones. mdpi.com This method is operationally simple and provides moderate to good yields. mdpi.com Microwave-assisted palladium-catalyzed coupling reactions have also been employed for the derivatization of 1,3-thiazinan-4-ones. nih.govmdpi.com

The development of reusable and environmentally benign catalysts is a key focus of green chemistry. Nanocatalysts, such as Ni/SO3H@zeolite-Y, have been shown to be highly effective for the three-component synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-ones. rsc.org These catalysts offer advantages such as excellent yields in short reaction times, convenient manipulation, and high purity of products. rsc.org

Regioselective Synthesis and Stereochemical Considerations.nih.gov

The synthesis of 1,3-thiazinan-4-ones can often lead to the formation of regioisomers and stereoisomers. Therefore, controlling the regioselectivity and stereochemistry of these reactions is crucial for obtaining the desired products with high purity.

Regioselective synthesis aims to control the position of functional groups on the heterocyclic ring. For example, a regioselective multicomponent cascade has been developed to access thiosemicarbazone-fused thiazinones with high atom-economy and efficiency. researchgate.net The structure of the resulting products was unambiguously assigned using 2D-NMR techniques. researchgate.net

Stereochemical considerations are also important, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. The synthesis of 3,3'-(1,2-ethanediyl)bis(1,3-thiazolidin-4-one) derivatives can result in the formation of meso and racemic diastereomers, which can be separated and characterized. nih.gov The stereochemistry of novel long alkyl chain substituted thiazinan-4-ones has also been investigated. nih.gov In the synthesis of racemic (R,R)-2,2′-(1,4-phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one), one of the thiazine (B8601807) rings was found to have a twisted boat conformation, while the other adopted a half-chair puckering. iucr.org

Synthetic Route Summary

| Section | Synthetic Approach | Key Reactants | Catalyst/Promoter | Key Features | Reference(s) |

| 2.1.1 | Classical Cyclocondensation | Benzaldehyde, Primary Amine, 3-Mercaptopropionic Acid | None specified | Well-established method, variable yields | nih.gov, semanticscholar.org, semanticscholar.org |

| 2.1.2 | Ring Closure of Precursors | N-Phenyl Imine, 3-Mercaptopropionic Acid | None specified | Controlled construction of the ring | mdpi.com, semanticscholar.org |

| 2.2.1 | Multicomponent Reaction | Amine, Benzaldehyde, 3-Mercaptopropionic Acid | None or various | High atom economy, operational simplicity, often green | researchgate.net, researchgate.net, nih.gov |

| 2.2.2 | Catalyst-Assisted Synthesis | N-Phenyl-C-aryl Imines, Thionicotinic Acid | T3P® | Enhanced efficiency and selectivity, milder conditions | mdpi.com, iucr.org, rsc.org |

| 2.3 | Regio- and Stereoselective Synthesis | Various | Various | Control over isomer formation, crucial for biological activity | nih.gov, researchgate.net, iucr.org, nih.gov, nih.gov |

Strategic Derivativatization of the this compound Core

The introduction of various substituents onto the C-2 phenyl ring and the N-3 nitrogen atom is a primary strategy for creating diverse libraries of this compound analogs. This is typically achieved through a one-pot, three-component condensation reaction involving a substituted aromatic aldehyde, a primary amine, and 3-mercaptopropionic acid. arabjchem.orgnih.gov The choice of aldehyde dictates the substitution pattern on the C-2 phenyl ring, while the primary amine determines the moiety at the N-3 position. nih.gov

This method allows for significant structural diversity. For instance, various substituents such as fluoro, chloro, and methoxy (B1213986) groups have been successfully introduced onto the phenyl ring at position 2. nih.gov Similarly, a range of substituents can be installed at the nitrogen atom, including alkyl chains bearing other cyclic systems, such as pyrrolidine. nih.gov A series of 2-(substituted-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-ones demonstrates the introduction of a sulfonyl group at the nitrogen position, coupled with various substitutions on the C-2 phenyl ring. nih.gov

Table 1: Examples of Synthesized 2,3-Disubstituted 1,3-Thiazinan-4-one Derivatives nih.gov

| C-2 Phenyl Substituent | N-3 Substituent | Resulting Compound Name |

| Unsubstituted | 2-(pyrrolidin-1-yl)ethyl | 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one |

| 2-fluoro | 2-(pyrrolidin-1-yl)ethyl | 2-(2-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one |

| 3-fluoro | 2-(pyrrolidin-1-yl)ethyl | 2-(3-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one |

| 3-chloro | 2-(pyrrolidin-1-yl)ethyl | 2-(3-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one* |

*Note: Data for the 3-chloro derivative was reported for the analogous thiazolidin-4-one system. nih.gov

Direct chemical modification of the 1,3-thiazinan-4-one ring itself is a less common strategy compared to peripheral substitutions. However, specific transformations have been reported. One significant modification is an acid-catalyzed ring-opening reaction. It has been observed that some six-membered 2,3-diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones, when exposed to catalytic amounts of p-toluenesulfonic acid monohydrate in the presence of water (often from non-anhydrous chloroform), can be transformed into dimeric ring-opened thioacetals. nsf.gov This reaction represents an interesting conversion of an N,S-acetal to an S,S-acetal. nsf.gov

Another documented modification is the ring transformation of 2-thioxo-1,3-thiazinanones into thiazolidine-2,4-diones (TZDs). mdpi.comresearchgate.net This approach highlights the chemical versatility of the thiazinanone scaffold, allowing for its conversion into a different, medicinally relevant heterocyclic system. mdpi.com

Oxidation of the sulfur atom within the thiazinanone ring to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides) is a well-established derivatization technique. This modification significantly alters the polarity, hydrogen bonding capacity, and steric profile of the molecule.

The choice of oxidizing agent and reaction conditions allows for selective synthesis. For the closely related 1,3-thiazolidin-4-ones, Oxone® (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) has been used effectively. researchgate.netrepec.orgresearchgate.net Selective oxidation to the sulfoxide (B87167) is typically achieved using 3 equivalents of Oxone® at room temperature. researchgate.netrepec.orgresearchgate.net In contrast, the synthesis of the sulfone can be accomplished by using a larger excess of Oxone® (e.g., 8 equivalents) at higher temperatures. researchgate.netresearchgate.net The electronic properties and position of substituents on the aromatic rings can influence the selectivity of these oxidations. researchgate.netrepec.org Potassium permanganate (B83412) (KMnO₄) has also been employed for the oxidation of thiazolidin-4-ones to their corresponding sulfones. researchgate.netresearchgate.net These methodologies are generally applicable to the 1,3-thiazinan-4-one system.

Table 2: Conditions for S-Oxidation of Thiazolidin-4-one Analogs researchgate.netresearchgate.netccsenet.org

| Starting Material | Oxidizing Agent | Conditions | Major Product |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | 3 equiv. Oxone® | Room Temperature | Sulfoxide |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | >3 equiv. Oxone® | High Temperature | Sulfone |

| 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | KMnO₄ | N/A | Sulfone |

A prominent and successful strategy in medicinal chemistry involves the design and synthesis of hybrid molecules, where the this compound scaffold is covalently linked to another pharmacologically active heterocyclic moiety. This approach aims to create synergistic effects or multi-target agents.

A notable example is the synthesis of quinoline/thiazinan-4-one hybrids. nih.gov In one approach, derivatives such as 3-((7-chloroquinolin-4-ylamino)methyl)-2-phenyl-1,3-thiazinan-4-one were synthesized. nih.gov Another series of hybrids links the C-2 position of the thiazinan-4-one ring to a 7-chloro-4-aminoquinoline fragment via a propylamino chain. arabjchem.org These molecules combine the structural features of the antimalarial drug chloroquine (B1663885) with the thiazinanone core. arabjchem.org

Other heterocyclic systems have also been incorporated. For instance, 3-(3-(6-chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one combines the thiazinanone core with an acridine (B1665455) ring system. nih.gov The synthesis of 3-pyridin-2-ylmethyl-1,3-thiazinan-4-ones has also been reported. nih.gov These examples demonstrate the versatility of the thiazinanone scaffold in creating complex hybrid molecules with diverse biological potential.

Table 3: Examples of this compound Hybrid Molecules

| Linked Heterocycle | Linkage Position on Thiazinanone | Example Hybrid Structure Class | Reference |

| Quinolone | N-3 | 3-((7-Chloroquinolin-4-ylamino)methyl)-2-phenyl-1,3-thiazinan-4-one | nih.gov |

| 7-Chloroquinoline | N-3 (via propylamino linker) | 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-phenyl-1,3-thiazinan-4-one | arabjchem.org |

| Acridine | N-3 (via propylamino linker) | 3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-aryl-1,3-thiazinan-4-one | nih.gov |

| Pyridine | N-3 (via methyl linker) | 3-pyridin-2-ylmethyl-1,3-thiazinan-4-ones | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenyl 1,3 Thiazinan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-phenyl-1,3-thiazinan-4-one, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy

¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals that confirm the presence of the phenyl and thiazinan-4-one rings. For instance, in a related series of 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones, the aromatic protons typically appear as a multiplet in the range of δ 7.42-6.87 ppm. semanticscholar.org The proton at the C2 position of the heterocyclic ring (N-CH-S) is often observed as a singlet or a doublet, with its chemical shift being sensitive to the substituents on the phenyl ring. semanticscholar.orgtandfonline.com The methylene (B1212753) protons of the thiazinan ring often display complex splitting patterns due to their diastereotopic nature. semanticscholar.orgtandfonline.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C=O) of the thiazinan-4-one ring typically resonates at a downfield chemical shift, often around δ 163-172 ppm. semanticscholar.orgtandfonline.comsemanticscholar.org The carbon atom at the C2 position (N-C-S) also shows a characteristic signal. semanticscholar.orgtandfonline.com The chemical shifts of the carbons in the phenyl ring and the thiazinan ring can be influenced by substituent effects. researchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.23-7.36 (multiplet) nih.gov | 127-140 |

| N-CH-S (C2-H) | ~5.91 (singlet) semanticscholar.org | ~60-69 semanticscholar.org |

| S-CH₂ (C5-H) | Diastereotopic protons with complex splitting | ~30-40 |

| C=O (C4) | - | ~163-172 semanticscholar.org |

| N-CH₂ (C6-H) | Diastereotopic protons with complex splitting | ~40-50 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as those on the thiazinan ring, helping to trace the spin systems. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of a proton's signal to its attached carbon atom. columbia.edu For example, the signal for the C2-H proton can be directly linked to the C2 carbon signal.

Variable-Temperature NMR for Conformational and Tautomeric Studies

Variable-temperature (VT) NMR studies can provide valuable information about the conformational dynamics and potential tautomeric equilibria in this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. These changes can indicate the presence of different conformers or tautomers that are in equilibrium. For related thiazolidinone systems, VT-NMR has been used to study the ring conformation, which can exist in different puckered forms. semanticscholar.org While specific VT-NMR studies on this compound are not extensively reported, this technique remains a powerful tool for investigating such dynamic processes. Some studies on related 1,3-thiazine derivatives suggest that amino-imino tautomeric conversion might be influenced by external factors like temperature. eurjchem.combohrium.com

Solid-State NMR for Crystalline vs. Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy can be used to study the structure of this compound in its solid, crystalline form. This is particularly useful for comparing the conformation adopted in the solid state with that observed in solution. In some related thiazolidinone compounds, it has been shown that the conformation in the solid state can differ from the predominant conformation in solution. semanticscholar.org ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can provide information about the different crystalline forms (polymorphs) or distinguish between crystalline and amorphous states of the compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong band in the region of 1650-1680 cm⁻¹. semanticscholar.org The exact position of this band can be influenced by the ring size and any substituents present. Other characteristic absorptions include those for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the thiazinan ring (below 3000 cm⁻¹). scielo.org.zavscht.cz The C-N and C-S stretching vibrations also give rise to absorptions in the fingerprint region of the spectrum.

The table below summarizes the characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1680 semanticscholar.org |

| Aromatic C-H | Stretching | 3000 - 3100 scielo.org.zavscht.cz |

| Aliphatic C-H | Stretching | < 3000 scielo.org.za |

| C-N | Stretching | Fingerprint Region |

| C-S | Stretching | Fingerprint Region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. arizona.educhemguide.co.uk In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₁₀H₁₁NOS), the expected molecular weight is approximately 193.27 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions provides a "fingerprint" that can help to confirm the structure of the molecule. Common fragmentation pathways for this type of compound might include cleavage of the thiazinan ring, loss of the carbonyl group as carbon monoxide (CO), and fragmentation of the phenyl group. The analysis of these fragmentation patterns can help to piece together the different structural components of the molecule. arizona.edulibretexts.org For instance, the presence of a peak corresponding to the phenyl group or the thiazinan ring fragment would provide strong evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous identification of synthesized compounds by providing the exact mass of a molecule with high precision. This allows for the determination of its elemental formula. In the study of 1,3-thiazinan-4-one derivatives and related heterocyclic systems, HRMS is routinely used to confirm their chemical structures. acs.orgnih.govnih.gov

For instance, in the analysis of related N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives, HRMS is essential for confirming the final products. acs.orgnih.gov The technique provides the molecular ion peak with a mass accuracy typically within a few parts per million (ppm), which is compatible with the calculated theoretical mass of the proposed molecular formula. nih.gov Similarly, for novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, HRMS spectra provide definitive molecular-ion peaks that confirm the successful synthesis of the target scaffolds. sci-hub.se While mass spectrometry data for the parent compound this compound is available, HRMS data on its derivatives illustrates the power of the technique. nih.govtandfonline.com

Table 1: Example HRMS Data for a Thiazolidinone Derivative This table presents data for a related compound to illustrate the typical output of HRMS analysis.

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) [M+Na]⁺ |

|---|

Data sourced from studies on related thiazolidinone derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to study the electronic transitions within molecules containing chromophores, such as aromatic rings and carbonyl groups, which are present in this compound. elte.humsu.edu

The structure of this compound contains two primary chromophores: the phenyl group and the carbonyl group (C=O) of the thiazinan-4-one ring. The absorption of UV light can cause several types of electronic transitions:

π → π* Transitions: These high-energy transitions occur in both the aromatic phenyl ring and the carbonyl group. libretexts.org Electrons are excited from a bonding π orbital to an antibonding π* orbital. Conjugated systems, like the phenyl ring, have smaller energy gaps for these transitions, resulting in absorption at longer wavelengths. libretexts.org

n → π* Transitions: This transition involves exciting an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the C=O group. elte.hulibretexts.org These are typically lower in energy (occur at longer wavelengths) than π → π* transitions and have a much lower intensity (molar absorptivity). libretexts.org

The UV-Vis spectrum of this compound would be expected to show a high-intensity band at a shorter wavelength corresponding to the π → π* transition of the phenyl ring and a low-intensity band at a longer wavelength for the n → π* transition of the carbonyl group.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique has been applied to derivatives of this compound to elucidate their molecular conformation, including ring puckering and the spatial orientation of substituent groups. iucr.orgnih.gov

Studies on phenylene-bridged bis(this compound) compounds reveal detailed conformational information about the thiazinan ring. iucr.orgnih.goviucr.org In one racemic compound, one thiazinan ring adopts a twisted boat conformation, while the other exhibits half-chair puckering. iucr.orgiucr.org In a meso-analogue, the thiazinan ring exists in a conformation between a half-chair and an envelope. nih.gov In these structures, the phenyl group at the C2 position is typically found in a pseudo-axial orientation. nih.gov The dihedral angles between the various phenyl rings are also determined, providing a complete picture of the molecule's shape in the crystalline state. iucr.orgnih.gov

Table 2: Crystallographic Data for a meso-Phenylene-Bridged bis(this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₄N₂O₂S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2323 (4) |

| b (Å) | 8.7831 (4) |

| c (Å) | 9.0620 (4) |

| α (°) | 64.918 (2) |

| β (°) | 81.339 (2) |

| γ (°) | 74.053 (2) |

Data sourced from the crystallographic study of meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one). nih.gov

The process of solving a crystal structure is not always straightforward and can be complicated by issues such as crystallographic disorder or twinning. Disorder occurs when atoms or groups of atoms occupy two or more positions within the crystal lattice. bohrium.com Twinning is the intergrowth of two or more single crystals in a symmetrical, non-random orientation.

For example, crystallographic studies of related heterocyclic compounds have reported positional disorder in solvent molecules within the crystal lattice. bohrium.com Addressing these challenges requires specialized refinement strategies. For disordered regions, the occupancy of the different atomic positions is refined to sum to unity. In cases of twinning, the diffraction data must be deconvoluted into contributions from each twin component, a process handled by advanced crystallographic software. Successful refinement despite these challenges is critical for obtaining an accurate molecular model. nih.gov

This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.goviucr.org For example, in the crystal structure of a related 2-(4-chlorophenyl)-1,3-thiazole derivative, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H, H···C/C···H, Cl···H/H···Cl, and O···H/H···O contacts. nih.gov

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Thiazole (B1198619) Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 39.2 |

| H···C/C···H | 25.2 |

| Cl···H/H···Cl | 11.4 |

Data sourced from the Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3 Thiazinan 4 One

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are instrumental in elucidating the electronic structure and properties of 2-Phenyl-1,3-thiazinan-4-one. semanticscholar.orgnih.gov These methods allow for the precise modeling of the molecule's behavior.

The three-dimensional arrangement of atoms in this compound and its analogs is a key determinant of their physical and biological properties. Computational methods are employed to identify the most stable conformations.

Studies on related thiazolidinone systems, which share a similar core structure, have revealed preferences for specific conformations. For instance, in 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one, the C2 phenyl group tends to adopt a pseudo-equatorial orientation in solution, while a pseudo-axial orientation is favored in the solid state. semanticscholar.org Molecular modeling at the MP2 level of theory supports the solution-state conformation as the global minimum. semanticscholar.org In the case of 2,2′-(1,4-phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one), the thiazine (B8601807) rings can adopt twisted boat or half-chair conformations. iucr.org

The planarity of the amide nitrogen within the thiazolidinone ring is another important conformational feature. While often assumed to be planar, X-ray analysis has shown a slight non-planar configuration in some derivatives. researchgate.net Computational studies on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one have also been used to explore its conformational space. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. irjweb.comschrodinger.com

For a thiazole-based compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, DFT calculations showed the HOMO and LUMO levels to be delocalized over the five-membered ring and associated π-electronic systems. d-nb.info The calculated HOMO-LUMO energy gap for this molecule was 4.6905 eV, indicating the energy of the lowest electronic transition. d-nb.info In another study on a triazine derivative, the HOMO-LUMO gap was found to be 4.4871 eV. irjweb.com For some thiazolidinone derivatives, the HOMO-LUMO energy gap can be as low as 1.17 eV. jmchemsci.com The HOMO for 2-(4-substituted-phenylimino)thiazolidin-4-one compounds is primarily composed of the π-orbital of the phenylimino moiety and the lone pair of electrons from the heteroatoms in the thiazole (B1198619) ring. researchgate.net

The table below summarizes the HOMO, LUMO, and energy gap values for selected thiazolidinone derivatives, calculated using DFT methods.

Table 1: Frontier Molecular Orbital Energies of Thiazolidinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile d-nb.info | -6.9947 | -2.3043 | 4.6905 |

| Triazine Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| Thiazolidinone Derivative 1 jmchemsci.com | - | - | 1.8 |

| Thiazolidinone Derivative 2 jmchemsci.com | - | - | 1.17 |

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for structural elucidation. DFT calculations are used to predict the vibrational frequencies of molecules, which can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govscielo.org.za

For various thiazolidinone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental observations. nih.govscielo.org.za The calculated wavenumbers are often scaled to improve the correlation with experimental spectra. nih.gov For instance, in a study of a complex thiazolidinone derivative, the calculated vibrational assignments were performed using Potential Energy Distribution (PED) analysis. nih.gov

Key vibrational modes for thiazolidinone-containing compounds include:

C=O stretching: Typically observed in the infrared spectrum. For a series of 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones, this band appeared around 1664-1668 cm⁻¹. semanticscholar.org

C-H stretching: Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region. scielo.org.za

C=C stretching: Aromatic C=C stretching vibrations occur in the 1650-1430 cm⁻¹ range. scielo.org.za

C=N stretching: This vibration is assigned a band around 1654 cm⁻¹ in some thiazolidinone derivatives. scielo.org.za

The correlation between calculated and experimental geometrical parameters, such as bond lengths and angles, further validates the computational models used for vibrational analysis. nih.govscielo.org.za

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic compounds like this compound. Computational studies are crucial for understanding the relative stabilities of different tautomeric forms.

In the related 2-phenylaminothiazolin-4-one series, the existence of amine-imine tautomerism has been confirmed through both experimental and theoretical methods. researchgate.net DFT calculations have been employed to rationalize the experimental results and to understand the factors governing the tautomeric equilibrium. researchgate.net For instance, in 5-[(dimethylamino)methylidene]-2-{[3/4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-ones, the amine tautomer is present in the solid phase. researchgate.net

Theoretical studies on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one have shown that the 2-amino tautomer is more stable than the 2-imino tautomer. researchgate.net Similarly, for a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, DFT calculations indicated that the phenylimino tautomeric form is more favorable than the phenylamino (B1219803) form. researchgate.net The study of tautomerization is critical for the rational design of molecules with desired properties, as different tautomers can exhibit distinct biological activities. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular systems, allowing for the investigation of complex processes such as ligand-receptor interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Several studies have utilized molecular docking to investigate the potential of thiazolidinone derivatives as inhibitors of various enzymes. For example, derivatives of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one have been docked into the active site of Shikimate kinase, a potential target for anti-tubercular drugs. ijpsr.com Similarly, novel 1,3-thiazolidin-4-ones have been docked against polo-like kinase 1, a target for anticancer agents. tbzmed.ac.ir

In a study of 2-imino-4-thiazolidinone derivatives as TNF-α inhibitors, molecular docking revealed good binding energies, with some compounds showing better glide scores than the reference ligand. rsc.org The interactions observed in docking studies, such as hydrogen bonds and hydrophobic interactions, provide valuable information for the design of more potent and selective inhibitors. For instance, in a study of 1,3-thiazolidine-4-one derivatives as antiglioma agents, hydrophobic and π-stacking interactions were found to be the main drivers of binding to AURKA and VEGFR-2. acs.org

The table below presents docking scores for some thiazolidinone derivatives against different biological targets.

Table 2: Molecular Docking Results of Thiazolidinone Derivatives

| Compound Series | Target | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| 2-imino-4-thiazolidinone derivatives | TNF-α | -30.17 to -49.26 | rsc.org |

| 1,3-thiazolidine-4-one derivatives | AURKA | -9.8 to -8.0 | acs.org |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand-protein complex. By simulating the interactions between a ligand, such as this compound, and its target protein, researchers can gain a detailed understanding of the binding stability and the conformational changes that occur upon binding.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on analogous 1,3-thiazin-4-one derivatives provides a framework for understanding its potential interactions. For instance, a study on a 1,3-thiazin-4-one derivative targeting the MDM2 protein demonstrated the utility of MD simulations in validating docking results. researchgate.net The simulations, performed for a duration of a few nanoseconds, helped to confirm the stability of the ligand-protein complex and identified key amino acid residues involved in the interaction, such as His96 and TYR67. researchgate.net The root mean square deviation (RMSD) plot from such simulations indicates the stability of the complex over time; a stable complex will show fluctuations around an equilibrium value. researchgate.net

The general workflow for such an investigation involves:

System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with a solvent system, typically water.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system and remove any bad contacts.

Production Run: The simulation is run for a specific period, during which the trajectory of all atoms is saved.

Analysis: The trajectory is analyzed to calculate various parameters like RMSD, root mean square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time, all of which provide insights into the stability of the complex.

These simulations can reveal whether the ligand remains stably bound in the active site or if it dissociates, providing crucial information for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological function. researchgate.net

The development of a QSAR model involves selecting a set of molecules with known biological activities (training set) and using their molecular descriptors to build a mathematical model that can predict the activity of other compounds (test set). A study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a class of compounds structurally related to this compound, demonstrated the development of a QSAR model to predict their cytotoxic effects against osteosarcoma cell lines. researchgate.netresearchgate.net In this study, a set of 39 compounds was divided into a training set of 31 and a test set of 8. researchgate.netresearchgate.net Both linear and non-linear models were developed. The non-linear model, using gene expression programming, showed a higher correlation coefficient (R²) of 0.839 for the training set and 0.760 for the test set, indicating good predictive performance. researchgate.net

| Model Type | Training Set R² | Test Set R² |

| Heuristic Method (Linear) | 0.603 | - |

| Gene Expression Programming (Non-linear) | 0.839 | 0.760 |

Table 1: Comparison of QSAR models for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. researchgate.net

QSAR models rely on molecular descriptors, which are numerical representations of the physicochemical properties of molecules. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. The correlation of these properties with biological activity provides insights into the mechanism of action. For instance, in 3D-QSAR studies of 4-thiazolidinone (B1220212) derivatives, steric and electrostatic fields were found to play a significant role in their activity as S1P1 receptor agonists. researchgate.net The presence of bulky substituents in certain regions of the molecule was favored for activity, while in other regions it was disfavored. researchgate.net Similarly, for anti-inflammatory 4-thiazolidinones, the presence of electron-withdrawing groups on the phenyl ring was found to be favorable for activity.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be derived from the structures of active ligands or from the ligand-binding site of a protein. In the context of this compound, pharmacophore elucidation would involve identifying the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for its biological activity. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that highlight the regions where specific physicochemical properties are favorable or unfavorable for activity, thereby helping to define the pharmacophore. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used in the early stages of drug discovery to predict the ADME properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

Below is a table of commonly predicted ADME properties and their general significance:

| Property | Significance |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound that will be absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Indicates the ability of a compound to cross the blood-brain barrier and enter the central nervous system. |

| CYP2D6 Inhibition | Predicts the likelihood of the compound inhibiting the cytochrome P450 2D6 enzyme, a key enzyme in drug metabolism. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

Table 2: Common computationally predicted ADME properties and their significance.

In silico ADME profiling is a critical step in modern drug discovery, allowing for the early identification and weeding out of compounds with poor pharmacokinetic properties, thus saving time and resources in the drug development pipeline.

Investigation of Biological Interactions and Mechanistic Studies of 2 Phenyl 1,3 Thiazinan 4 One in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 1,3-thiazinan-4-one core have been synthesized and evaluated against a panel of enzymatic targets. These studies provide crucial insights into the structure-activity relationships that govern the inhibitory potential of this class of compounds.

Scientific investigations have demonstrated that modifying the core structure of 2-aryl-1,3-thiazinan-4-one can yield potent and selective inhibitors for several key enzymes.

COX Isoenzymes : A notable area of research has been the development of 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives as inhibitors of cyclooxygenase (COX) enzymes. saudijournals.comresearchgate.net Certain derivatives featuring a methylsulfonyl moiety on the 2-aryl group have shown potent and highly selective inhibition of COX-2 over COX-1. saudijournals.com This selectivity is a desirable attribute for anti-inflammatory agents, as it may reduce gastrointestinal side effects associated with non-selective COX inhibition. saudijournals.comresearchgate.net One derivative with a benzyl (B1604629) group at the N-3 position displayed a particularly potent IC50 value of 0.06 µM and a selectivity index greater than 285 for COX-2. saudijournals.com The inhibition of COX-2 is also linked to the suppression of tumor invasiveness through the downstream inhibition of matrix metalloproteinases (MMP-2 and MMP-9). brieflands.comsemanticscholar.org

Acetylcholinesterase (AChE) : In the context of neurodegenerative diseases like Alzheimer's, derivatives of 2-phenyl-1,3-thiazinan-4-one have been evaluated as AChE inhibitors. tandfonline.comnih.gov A study involving the synthesis of 2-aryl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-ones tested their ability to inhibit AChE from rat hippocampus and cerebral cortex. The findings indicated that the nature of the substituent on the 2-phenyl ring influences the inhibitory activity. tandfonline.com

MurB : Hybrid molecules combining a quinolone scaffold with the 1,3-thiazinan-4-one ring have been explored as potential antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). dp.techsciprofiles.com These studies identified UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for bacterial cell wall biosynthesis, as a potential target. One of the hybrid compounds proved to be a more potent antibacterial agent against MRSA than the reference drug ciprofloxacin. dp.techsciprofiles.comx-mol.com

VEGFR-2 and FLT3 : Research into 1,3-thiazinan-4-one urea-based derivatives has identified them as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3), which are key targets in the treatment of Acute Myeloid Leukemia. researchgate.net

Based on the available research, specific inhibitory activity of this compound or its direct derivatives against PARP-1, c-Met, Src, KDR, c-Kit, IGF-IR, AURKA, SHP1, Topoisomerase II, and Shikimate kinase has not been extensively documented in the reviewed literature.

Table 1: In Vitro Enzyme Inhibition by 2-Aryl-1,3-thiazinan-4-one Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Selectivity Index (COX-2/COX-1) | Source(s) |

|---|---|---|---|---|

| 3-benzyl-2-(methylsulfonylphenyl)-1,3-thiazinan-4-one | COX-2 | 0.06 µM | > 285 | saudijournals.com |

| 2-aryl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one | Acetylcholinesterase | Activity Demonstrated | Not Applicable | tandfonline.comnih.gov |

| Quinolone/1,3-thiazinan-4-one hybrid | MurB (antibacterial) | MIC = 48 µg/mL (vs. MRSA) | Not Applicable | dp.techsciprofiles.comx-mol.com |

| 1,3-thiazinan-4-one urea-based derivatives | VEGFR2 / FLT3 | Potent Inhibition | Not Applicable | researchgate.net |

Molecular docking and structure-activity relationship (SAR) studies have provided insights into how these compounds interact with their targets at a molecular level.

For the quinolone/thiazinan-4-one hybrids targeting MurB, a molecular docking study was conducted to understand the binding mode within the enzyme's active site. dp.techsciprofiles.comx-mol.comsciprofiles.com The in silico docking data showed a strong correlation with the experimentally observed antibacterial activity, suggesting a specific and targeted interaction. dp.techsciprofiles.com

In the case of COX-2 inhibitors, the presence of a sulfonylphenyl group at the 2-position of the thiazinan-4-one ring was found to be crucial for selectivity, as it enhances hydrophobic interactions with the enzyme's active site. SAR studies on AChE inhibitors revealed that substitutions on the phenyl ring at the 2-position directly impact potency, allowing for the tuning of biological activity. tandfonline.com

Modulation of Cellular Processes in Research Models

The enzymatic inhibition exerted by this compound derivatives translates into measurable effects on cellular behavior, particularly concerning cancer cell proliferation, survival, and motility.

Derivatives of 1,3-thiazinan-4-one have demonstrated cytotoxic properties against various human cancer cell lines.

One study reported that certain derivatives exhibit potent anti-cancer activity with IC50 values in the low micromolar range against the MCF-7 breast cancer and PC-3 prostate cancer cell lines. Another investigation involving a 1,3-thiazin-4-one compound derived from pyrazine-2,3-dicarboxylic acid identified a derivative with an IC50 concentration of 7.56 ± 1.07 μg/mL against the MCF-7 cell line. researchgate.net

Table 2: Anti-Proliferative Activity of 1,3-Thiazinan-4-one Derivatives This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Compound Class | Potency (IC₅₀) | Source(s) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 1,3-Thiazinan-4-one derivative | Low micromolar range | |

| PC-3 | Prostate Cancer | 1,3-Thiazinan-4-one derivative | Low micromolar range | |

| MCF-7 | Breast Cancer | Pyrazine-derived 1,3-thiazin-4-one | 7.56 ± 1.07 μg/mL | researchgate.net |

A primary mechanism for the observed anti-proliferative effects is the induction of programmed cell death, or apoptosis. Studies have shown that 1,3-thiazinan-4-one derivatives can trigger apoptosis in cancer cells through the activation of caspase pathways. The activation of these enzymes is a hallmark of apoptosis. Furthermore, some hybrid compounds incorporating the 1,3-thiazinan-4-one scaffold have been shown to induce apoptosis through the deregulation of pathways involving key proteins like PARP-1, which plays a role in DNA repair and cell death. researchgate.net

The potential of 1,3-thiazinan-4-one derivatives to inhibit cancer metastasis is linked to their enzymatic targets. The inhibition of RON (Recepteur d'Origine Nantais), a tyrosine kinase, has been shown to suppress tumor cell invasion and migration. researchgate.net Since derivatives of 1,3-thiazinan-4-one have been investigated as RON inhibitors, this provides a pathway through which they may exert anti-metastatic effects. researchgate.net Similarly, the inhibition of COX-2 by these compounds can suppress tumor invasiveness by downregulating the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cell migration. brieflands.comsemanticscholar.org

Assessment of Antioxidant Activity and Associated Mechanisms (in vitro)

The antioxidant potential of this compound derivatives has been a subject of significant interest. In vitro studies have demonstrated that these compounds possess notable antioxidant properties, which are often attributed to their unique chemical structure. The evaluation of this activity is crucial for understanding their potential therapeutic applications.

Radical scavenging assays are fundamental in vitro methods to determine the antioxidant capacity of chemical compounds. The most commonly employed assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. researchgate.netmdpi.com

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm, which corresponds to the discoloration of the violet DPPH solution. mdpi.com Several studies have utilized this method to evaluate this compound derivatives. For instance, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones were synthesized and tested for their antioxidant activity using the DPPH method. Among the tested compounds, TZD 5 and TZD 3 showed promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard ascorbic acid (IC50 = 29.2 µM). researcher.liferesearchgate.net Another study on 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s) reported superior antioxidant activity with an IC50 of 161.93 µmol L–1 in a DPPH assay. srce.hr

The ABTS assay involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant compound, leading to a loss of color. mdpi.com This assay has also been used to confirm the antioxidant potential of this compound derivatives. researchgate.netmdpi.com For example, new thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid demonstrated significant scavenging ability in both DPPH and ABTS assays. researchgate.netmdpi.com

The following table summarizes the antioxidant activity of selected this compound derivatives from various studies.

| Compound | Assay | IC50 Value | Reference |

| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | DPPH | 27.50 µM | researcher.liferesearchgate.net |

| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 3) | DPPH | 28.00 µM | researcher.liferesearchgate.net |

| 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s) | DPPH | 161.93 µmol L–1 | srce.hr |

| Ascorbic Acid (Standard) | DPPH | 29.2 µM | researcher.liferesearchgate.net |

The antioxidant activity of chemical compounds is generally mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, thereby neutralizing it. ni.ac.rs This process is often characterized by the bond dissociation energy (BDE) of the H-donating group. ni.ac.rs In the context of this compound derivatives, the presence of N-H or other labile hydrogen atoms can facilitate this mechanism.

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by a proton transfer (PT) in what is known as the SET-PT pathway. researchgate.net

Computational studies are often employed to distinguish between HAT and concerted proton-electron transfer (CPET), a process where the proton and electron are transferred in a single kinetic step. rsc.org The analysis of the singly occupied molecular orbital (SOMO) in the transition state can help elucidate the operative mechanism. ni.ac.rs For many antioxidant reactions, a combination of these mechanisms may be at play, and the predominant pathway can be influenced by factors such as the solvent and the nature of the free radical. ni.ac.rs While specific mechanistic studies on this compound itself are not extensively detailed in the provided results, the general principles of HAT and SET mechanisms are fundamental to understanding its observed antioxidant activity. nih.gov

Antimicrobial Activity Investigations against Pathogenic Strains (in vitro)

The in vitro antimicrobial potential of this compound derivatives has been extensively investigated against a variety of pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. tandfonline.com The broth microdilution method is a commonly used technique for determining MIC values. researchgate.net

Numerous studies have reported the MIC values of various this compound derivatives against a panel of bacterial and fungal strains. For example, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial potential. researchgate.net Compounds 7c and 7d from this series were identified as potent antibacterial agents against E. coli, S. aureus, and B. subtilis, with MIC values of 6.25 µg/mL. researchgate.net Furthermore, compounds 7a, 7b, and 7e demonstrated significant antifungal activity against R. oryzae with an MIC of 3.125 µg/mL. researchgate.net

In another study, novel 2-arylthiazolidin-4-one derivatives were synthesized and tested against several pathogenic strains. nih.gov Compounds bearing a 3-(4-(1H-imidazolylmethyl)phenyl)-substituent showed significant antibacterial efficacy, particularly against Klebsiella pneumoniae, with an MIC of 12.5 μg/mL. nih.gov

The following table presents a selection of MIC values for different this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c, 7d) | E. coli, S. aureus, B. subtilis | 6.25 | researchgate.net |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7a, 7b, 7e) | R. oryzae | 3.125 | researchgate.net |

| 2-arylthiazolidin-4-one with 3-(4-(1H-imidazolylmethyl)phenyl)-substituent | Klebsiella pneumoniae | 12.5 | nih.gov |

| 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | Staphylococcus aureus | 0.5 | |

| 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones | Various bacteria and fungi | Varied | tandfonline.com |

| 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) Thiazolidin-4-Ones (with 4-OH on phenyl) | E. coli | 12.5 | mdpi.com |

| 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) Thiazolidin-4-Ones (with 4-Cl on phenyl) | C. albicans, A. niger | 100 | mdpi.com |

| 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) Thiazolidin-4-Ones (with 4-Cl on phenyl) | A. clavatus | 62.5 | mdpi.com |

The antimicrobial mechanism of action for thiazolidinone derivatives is an area of active research. One of the proposed mechanisms for their antibacterial activity is the inhibition of bacterial cell wall biosynthesis. Specifically, some thiazolidinone derivatives have been suggested to inhibit the enzyme MurB, which is a crucial component in the early stages of peptidoglycan synthesis. researchgate.net Peptidoglycan is an essential structural component of the bacterial cell wall, and its inhibition leads to cell lysis and death.

The broad spectrum of activity observed for many this compound derivatives against both Gram-positive and Gram-negative bacteria suggests that they may target fundamental cellular processes common to both types of bacteria. tandfonline.comresearchgate.net For antifungal activity, the mechanisms are less clearly defined but may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes. The presence of specific substituents on the phenyl ring and the thiazolidinone core can significantly influence the antimicrobial potency and spectrum of activity. For instance, electron-withdrawing groups have been shown to enhance antibacterial activity in some cases. mdpi.com

In Vitro Anti-inflammatory Potential and Relevant Biochemical Pathways

In vitro studies have highlighted the anti-inflammatory potential of this compound derivatives. The anti-inflammatory effects of these compounds are often investigated by examining their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of inflammation. nih.gov Several studies have evaluated the COX inhibitory activity of this compound derivatives. For example, a study on thiazolidinone derivatives of benzenesulfonamide (B165840) identified compounds with pronounced COX-2 inhibitory activity. nih.gov Specifically, compound 3b, with a 4-hydroxy group on the phenyl ring, showed significant selective inhibition of COX-2. nih.gov

Another important pathway in inflammation is the Toll-like receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate TLR4, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO). nih.gov A study on novel 2-phenyl-4H-chromen-4-one derivatives, which share a similar phenyl-heterocycle-one core structure, demonstrated that a lead compound could downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in LPS-induced inflammation models. nih.gov This suggests that similar mechanisms could be relevant for this compound derivatives.

The following table summarizes the in vitro anti-inflammatory findings for related thiazolidinone derivatives.

| Compound/Derivative | Target/Assay | Finding | Reference |

| Thiazolidinone derivatives of benzenesulfonamide (3b) | COX-2 Inhibition | Pronounced and selective inhibition | nih.gov |

| 2-phenyl-4H-chromen-4-one derivative (8) | TLR4/MAPK Pathway | Downregulation of NO, IL-6, TNF-α | nih.gov |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7d) | In vitro anti-inflammatory assay | IC50 value of 1.27 µg/mL | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Phenyl 1,3 Thiazinan 4 One Derivatives

Design and Synthesis of Analogs for SAR Studies

The foundation of any SAR study is the strategic design and synthesis of a library of analogs. For the 2-phenyl-1,3-thiazinan-4-one scaffold, chemists employ various synthetic routes to introduce diversity at key positions of the molecule.

A prevalent and efficient method for synthesizing 2,3-disubstituted-1,3-thiazinan-4-ones is the one-pot, three-component cyclocondensation reaction. nih.govnih.govtandfonline.com This reaction typically involves an amine, a substituted aromatic aldehyde, and 3-mercaptopropionic acid. nih.gov By systematically varying the aldehyde (introducing different substituents on the phenyl ring at position C2) and the amine (modifying the substituent at N3), a diverse range of analogs can be generated for biological screening. For instance, a series of 3-alkyl-2-aryl-1,3-thiazinan-4-ones were synthesized to explore their activity as cyclooxygenase (COX-2) inhibitors. nih.gov

Alternative strategies include the use of chalcone intermediates, which undergo cyclocondensation with thiourea to form the 1,3-thiazine ring. naturalspublishing.com Furthermore, multi-step syntheses can be employed to build more complex derivatives, allowing for a broader exploration of the chemical space around the core scaffold. nih.gov The selection of analogs for synthesis is often guided by computational modeling to predict which modifications are most likely to enhance biological activity.

| Compound | R1 (at N3) | R2 (at C2-Phenyl) | Synthetic Approach |

|---|---|---|---|

| 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one | Benzyl (B1604629) | 4-SO2CH3 | Three-component condensation |

| 2-(3-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one | 2-(pyrrolidin-1-yl)ethyl | 3-Cl | One-pot three-component cyclocondensation |

| 2-phenyl-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-benzo[e] nih.govpharmacophorejournal.comthiazin-4-one | 2-(piperidin-1-yl)ethyl | H (on fused benzene ring) | Multicomponent one-pot reaction |

Influence of Substituents on Biological Activity and Binding Affinity

The nature and position of substituents on the this compound scaffold critically determine the compound's biological activity and its affinity for molecular targets. These influences can be broadly categorized into electronic, steric, and lipophilic effects.

The electronic properties of substituents on the C2-phenyl ring can significantly modulate the biological activity of the entire molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence how the compound interacts with its biological target.

For instance, in studies on related 1,3-thiazine derivatives, the presence of a chloro group (an EWG) on the phenyl ring was found to increase antibacterial activity. naturalspublishing.com Similarly, for 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, analogs with an electron-withdrawing substituent (like chlorine) at the para-position of the phenyl ring were more active as acetylcholinesterase inhibitors than those with unsubstituted rings. semanticscholar.org The synthesis of fluorinated 2-amino-1,3,4-thiadiazines was pursued with the expectation that the electron-withdrawing fluorine atoms could lead to greater physiological activity. biointerfaceresearch.com

| Scaffold | Substituent Type | Position | Effect on Activity | Biological Activity |

|---|---|---|---|---|

| 1,3-Thiazine Derivative | Electron-Withdrawing (e.g., -Cl) | Phenyl Ring | Increased | Antibacterial |

| 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one | Electron-Withdrawing (e.g., -Cl) | Para-phenyl | Increased | Acetylcholinesterase Inhibition |

| 6-phenyl-1,3-thiazine-2-amine | Electron-Donating (e.g., -OH, -OCH3) | Para-phenyl | Enhanced | Antimicrobial |

| 2-phenyl-thiazolidin-4-one | Electron-Donating (e.g., -OCH3) | Para-phenyl | Increased | Antibacterial |

Steric bulk and lipophilicity (fat-solubility) are critical physicochemical properties that govern a molecule's ability to traverse biological membranes and fit into the binding pocket of a target protein. nih.gov Lipophilicity is a key factor affecting the transport of compounds through biological membranes and the formation of ligand-receptor complexes. nih.gov

SAR studies often reveal that increasing the lipophilicity of a molecule can enhance its biological activity, potentially by improving its ability to penetrate cell membranes. For example, in a series of thiazolyl-carbonyl-thiosemicarbazides, derivatives with bromo substituents were the most lipophilic. nih.gov In the context of 1,3-diarylpropenones, a class of compounds used to develop QSAR models, lipophilic parameters were shown to have a significant correlation with anti-inflammatory activity. nih.gov

The size and shape (steric factors) of substituents also play a crucial role. In some cases, bulky groups can create favorable interactions within a binding site, leading to increased potency. For 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govsemanticscholar.orgthiazepines, a compound with a bulky isopropyl group at the para position of the 2-aryl ring showed significant inhibitory effects against both α-glucosidase and α-amylase. nih.gov This suggests that the space within the enzyme's active site can accommodate and may even favor larger substituents. However, excessively large groups can also lead to steric hindrance, preventing the molecule from binding effectively.

Conformational Preferences and Their Impact on Biological Interactions

The three-dimensional shape, or conformation, of a this compound derivative is a determining factor in its ability to interact with a biological target. The six-membered thiazinan ring is not planar and typically adopts a distorted boat or envelope conformation. This specific puckering orients the substituents at the C2 and N3 positions in distinct spatial arrangements (axial or equatorial).

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and computational methods, like Density Functional Theory (DFT), are used to determine the preferred conformation of these molecules in solution. researchgate.netnih.gov For example, conformational analysis of related 5-substituted thiazolidin-4-ones showed that the molecules adopt an exo conformation. researchgate.netnih.gov

The orientation of the C2-phenyl ring relative to the thiazinan core is particularly important. This orientation dictates which "face" of the phenyl ring is exposed for potential interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site. semanticscholar.org Molecular docking studies often reveal that a specific conformer of the ligand fits optimally into the binding pocket, and minor changes in the molecule's structure that alter this preferred conformation can lead to a significant loss of activity.

Methodological Approaches for Comprehensive SAR Derivations

To systematically derive SAR, researchers employ a combination of experimental and computational techniques. A primary approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. imist.ma These descriptors can quantify electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., LogP) properties. imist.ma

Modern 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, providing a powerful guide for designing new analogs. nih.gov

These computational models are complemented by molecular docking simulations. nih.gov Docking predicts the preferred binding mode of a ligand within the active site of a target protein, providing a visual and energetic rationale for the observed SAR. ubaya.ac.idresearchgate.net By examining the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, researchers can understand why certain substituents enhance activity while others diminish it. semanticscholar.org

Identification of Crucial Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov Identifying the pharmacophore for a series of active this compound derivatives is a key goal of SAR analysis.

Pharmacophore modeling can be performed using computational software that aligns a set of active molecules and extracts their common chemical features. nih.gov A typical pharmacophore model consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers, all arranged in a specific 3D geometry.

For the this compound scaffold, key pharmacophoric features often include:

An Aromatic Ring (AR): The phenyl group at the C2 position is crucial for establishing π-π stacking or hydrophobic interactions with the target. semanticscholar.org

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position of the thiazinan ring frequently acts as a hydrogen bond acceptor.

Hydrophobic/Substituted Features: The nature of the substituent at the N3 position and on the C2-phenyl ring defines other critical interaction points. For example, a study on 3-alkyl-2-aryl-1,3-thiazinan-4-ones identified the methylsulfonyl group on the phenyl ring as a key pharmacophoric feature for potent and selective COX-2 inhibition. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search virtual libraries for new, structurally diverse compounds that match the required features and are therefore likely to be active. nih.govnih.gov

Role of 2 Phenyl 1,3 Thiazinan 4 One As a Chemical Scaffold and Future Research Directions

2-Phenyl-1,3-thiazinan-4-one as a Privileged Scaffold for Chemical Probe and Ligand Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 1,3-thiazinan-4-one nucleus, particularly when substituted with a phenyl group at the 2-position, exhibits this characteristic. This versatility makes it an excellent starting point for the design of chemical probes to investigate biological processes and for the development of potent and selective ligands for various receptors and enzymes. researchgate.netbohrium.com

One of the most notable applications of this scaffold has been in the design of selective inhibitors of cyclooxygenase-2 (COX-2). saudijournals.comresearchgate.net Derivatives of 3-alkyl-2-aryl-1,3-thiazinan-4-one have demonstrated significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.netsaudijournals.com The phenyl group at the C-2 position and other substitutions on the thiazinanone ring can be systematically modified to optimize binding affinity and selectivity for the target enzyme.

The utility of the this compound scaffold extends to the design of ligands for other targets as well. For instance, derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. tandfonline.com The structural rigidity and defined stereochemistry of the thiazinanone ring allow for precise positioning of functional groups to interact with the active site of target proteins.

Potential for Developing Novel Hybrid Molecules Incorporating the 1,3-Thiazinan-4-one Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity, improved selectivity, or a broader spectrum of action. mdpi.com The 1,3-thiazinan-4-one core is an ideal component for such hybrid molecules due to its synthetic tractability and established biological relevance.

A prominent example is the development of quinoline/thiazinan-4-one hybrids as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By merging the antibacterial properties of the quinolone scaffold with the 1,3-thiazinan-4-one moiety, researchers have created novel compounds with synergistic effects and potentially reduced bacterial resistance. nih.gov Similarly, hybrids of 1,3-thiazinan-4-one with a thiazolidin-4-one moiety have been synthesized and shown to possess good antibacterial activity, highlighting the versatility of this approach. saudijournals.com

Another area of exploration is the creation of hybrid molecules for cancer therapy. For example, 1,3-thiazinan-4-one urea-based derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2), which are important targets in the treatment of acute myeloid leukemia. rjraap.combohrium.com This dual-targeting approach can lead to more effective anticancer therapies by simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis.

| Hybrid Molecule Type | Target/Application | Key Findings |

| Quinoline/Thiazinan-4-one | Antibacterial (MRSA) | Synergistic effect and potential to overcome bacterial resistance. nih.gov |

| Thiazolidin-4-one/Thiazinan-4-one | Antimicrobial | Good antibacterial activity against various strains. saudijournals.com |

| 1,3-Thiazinan-4-one Urea | Anticancer (AML) | Potent dual inhibitors of FLT3 and VEGFR2. rjraap.combohrium.com |

| Quinoline/Thiazinan-4-one | Antimalarial | Lipophilic bulky groups on the thiazinanone ring may be essential for activity. acs.org |